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Compound of Interest

Compound Name: Methylurea

Cat. No.: B154334 Get Quote

This technical guide provides an in-depth overview of the infrared (IR) and nuclear magnetic

resonance (NMR) spectroscopic data for methylurea. It is intended for researchers, scientists,

and professionals in drug development, offering a consolidated resource for the

characterization of this compound. The document includes tabulated spectral data, detailed

experimental protocols for acquiring such data, and workflow visualizations for the

spectroscopic processes.

Spectroscopic Data of Methylurea
The following sections present the key spectroscopic data for methylurea, compiled from

various spectral databases. This information is crucial for substance identification, purity

assessment, and structural elucidation.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data
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Solvent
Chemical Shift (δ)
ppm

Multiplicity Assignment

DMSO-d₆ ~2.57 Singlet -CH₃

DMSO-d₆ ~5.5 (broad) Singlet -NH₂

DMSO-d₆ ~6.5 (broad) Singlet -NH-

Acetone/DMSO/TMU[

1]
2.58 Singlet -CH₃

¹³C NMR Spectral Data

Solvent Chemical Shift (δ) ppm Assignment

D₂O[2] ~27 -CH₃

D₂O[2] ~162 C=O

¹⁵N NMR Spectral Data

Solvent Chemical Shift (δ) ppm Assignment

H₂O[3] ~-295 -NH-

H₂O[3] ~-298 -NH₂

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and

instrument.

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the

functional groups present.
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Wavenumber (cm⁻¹) Intensity Assignment

~3430 Strong
N-H Stretch (asymmetric) of -

NH₂

~3350 Strong
N-H Stretch (symmetric) of -

NH₂

~3200 Medium N-H Stretch of -NH-

~1655 Strong C=O Stretch (Amide I band)

~1615 Strong N-H Bend (Amide II band)

~1465 Medium C-N Stretch

~1155 Medium N-H Rocking

Note: The data presented is a compilation from typical spectra of methylurea, often acquired

as a solid using KBr pellets or as a mull.[4][5] The exact peak positions and intensities can vary

based on the sampling method.

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of a small organic

molecule like methylurea.

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 5-10 mg of methylurea for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, D₂O) in a clean vial.

Transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is

adequate for the instrument's detector (typically ~4-5 cm).

Instrument Setup:
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Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.

"Shim" the magnetic field by adjusting the shim coils to achieve maximum homogeneity,

which results in sharp, symmetrical peaks.

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure

efficient radiofrequency pulse transmission and detection.

Data Acquisition:

For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters

include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation

delay of 1-5 seconds, and an accumulation of 8-16 scans for a good signal-to-noise ratio.

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to

singlets for each unique carbon. This requires more scans than ¹H NMR due to the low

natural abundance of ¹³C. Typical parameters include a spectral width of ~220 ppm, a

relaxation delay of 2 seconds, and an accumulation of 1024 or more scans.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-

domain signal into a frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorption mode.

Calibrate the chemical shift axis using the known chemical shift of the residual solvent

peak (e.g., DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm).[6]

Integrate the peak areas in the ¹H spectrum to determine the relative ratios of protons.

This protocol describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr)

pellet methods, both common for solid samples.

Sample Preparation:
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ATR Method: Place a small amount of the solid methylurea sample directly onto the ATR

crystal (e.g., diamond or germanium). Apply pressure using the built-in clamp to ensure

good contact between the sample and the crystal. This is a rapid and common method.[4]

KBr Pellet Method: Grind 1-2 mg of methylurea with ~100 mg of dry, spectroscopic-grade

KBr powder using an agate mortar and pestle. Press the resulting fine powder into a thin,

transparent pellet using a hydraulic press.[4][7]

Instrument Setup:

Ensure the spectrometer's sample compartment is clean and dry.

Acquire a background spectrum of the empty ATR crystal or the KBr pellet. This

background scan measures the absorbance of the atmosphere (CO₂, H₂O) and the

sample holder, and will be automatically subtracted from the sample spectrum.

Data Acquisition:

Place the prepared sample (ATR or KBr pellet) in the spectrometer's sample holder.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The instrument's software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum of methylurea.

The y-axis is typically presented as percent transmittance (%T) or absorbance.

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
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Caption: Workflow for obtaining an NMR spectrum.
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Caption: Workflow for obtaining an FT-IR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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